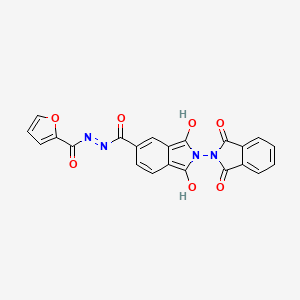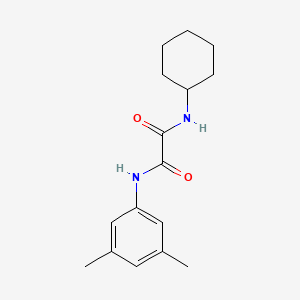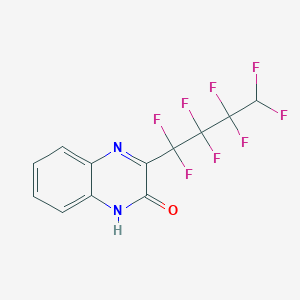![molecular formula C21H28N4O B5133546 N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as EPPU, is a potent antagonist of the sigma-1 receptor, which has been implicated in a range of physiological and pathological processes. In
作用機序
The mechanism of action of N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea involves its binding to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. By binding to this receptor, N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea can modulate a range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. This modulation can lead to a range of biochemical and physiological effects, which we will explore in the next section.
Biochemical and Physiological Effects:
N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been shown to have a range of biochemical and physiological effects, many of which are related to its interaction with the sigma-1 receptor. For example, N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been shown to modulate calcium signaling in neurons, which can affect neuronal excitability and synaptic plasticity. N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has also been shown to have neuroprotective effects, which may be related to its ability to modulate protein folding and lipid metabolism.
実験室実験の利点と制限
One of the main advantages of N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea for lab experiments is its potency and selectivity as a sigma-1 receptor antagonist. This makes it a valuable tool for studying the role of this receptor in physiological and pathological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are many potential future directions for research on N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea and its applications in scientific research. One area of interest is the development of more selective and potent sigma-1 receptor antagonists, which could be used to further explore the role of this receptor in a range of physiological and pathological processes. Another area of interest is the development of new methods for administering N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea, which could improve its safety and efficacy for use in lab experiments. Additionally, there is a need for more research on the potential applications of N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea in clinical settings, particularly in the treatment of neurological and psychiatric disorders.
合成法
N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea can be synthesized using a variety of methods. One common approach involves the reaction of 1-(2-ethylphenyl)piperazine with phenyl isocyanate, followed by the addition of ethyl chloroformate to form the final product. Other methods involve the use of different starting materials or reagents, but all involve the formation of the N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea structure.
科学的研究の応用
N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves the sigma-1 receptor, which is believed to play a role in a range of physiological and pathological processes, including neuroprotection, pain modulation, and drug addiction. N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been shown to be a potent antagonist of the sigma-1 receptor, making it a valuable tool for studying the role of this receptor in these processes.
特性
IUPAC Name |
1-[2-[4-(2-ethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-2-18-8-6-7-11-20(18)25-16-14-24(15-17-25)13-12-22-21(26)23-19-9-4-3-5-10-19/h3-11H,2,12-17H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMSYULIZVMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5133474.png)
![8-(3-furylmethyl)-1-(2-methoxyethyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5133475.png)
![3-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5133481.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5133484.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133491.png)
![1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5133495.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)



![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5133554.png)
